
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is a chiral compound with potential applications in various fields such as organic synthesis, pharmaceuticals, and agrochemicals. Its unique structure, featuring a dioxolane ring and multiple chlorine atoms, makes it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. Common synthetic routes may include:
Starting Materials: Precursors such as 1,3-dioxolane derivatives.
Chlorinating Agents: Reagents like thionyl chloride or phosphorus pentachloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions with temperature control to ensure the desired stereochemistry.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and purity. The process would include:
Raw Material Handling: Efficient handling and storage of precursors and reagents.
Reaction Optimization: Use of catalysts and optimized reaction conditions to maximize efficiency.
Purification: Techniques such as distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one can undergo various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ring-Opening Reactions: The dioxolane ring can be opened under acidic or basic conditions to yield linear products.
Common Reagents and Conditions
Nucleophiles: Reagents like amines, thiols, or alcohols for substitution reactions.
Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate for oxidation.
Reducing Agents: Reagents like lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various chloro-substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of (4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Enzymes, receptors, or other biomolecules that the compound interacts with.
Pathways Involved: Biochemical pathways that are modulated by the compound’s presence, leading to its observed effects.
類似化合物との比較
Similar Compounds
(4S,5R)-4-Chloro-5-(trifluoromethyl)-1,3-dioxolan-2-one: Similar structure with fluorine atoms instead of chlorine.
(4S,5R)-4-Bromo-5-(trichloromethyl)-1,3-dioxolan-2-one: Bromine substitution instead of chlorine.
(4S,5R)-4-Chloro-5-(methyl)-1,3-dioxolan-2-one: Methyl group instead of trichloromethyl.
Uniqueness
(4S,5R)-4-Chloro-5-(trichloromethyl)-1,3-dioxolan-2-one is unique due to its specific stereochemistry and the presence of multiple chlorine atoms, which can influence its reactivity and interactions with other molecules.
特性
CAS番号 |
39010-29-2 |
|---|---|
分子式 |
C4H2Cl4O3 |
分子量 |
239.9 g/mol |
IUPAC名 |
(4S,5R)-4-chloro-5-(trichloromethyl)-1,3-dioxolan-2-one |
InChI |
InChI=1S/C4H2Cl4O3/c5-2-1(4(6,7)8)10-3(9)11-2/h1-2H/t1-,2-/m1/s1 |
InChIキー |
CVJWSKDZEVHUEL-JCYAYHJZSA-N |
異性体SMILES |
[C@@H]1([C@@H](OC(=O)O1)Cl)C(Cl)(Cl)Cl |
正規SMILES |
C1(C(OC(=O)O1)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


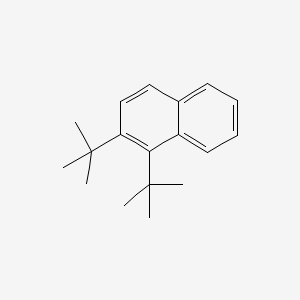

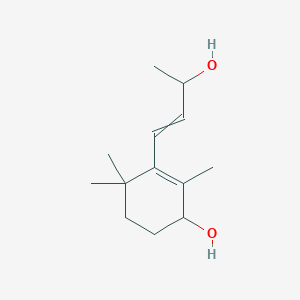
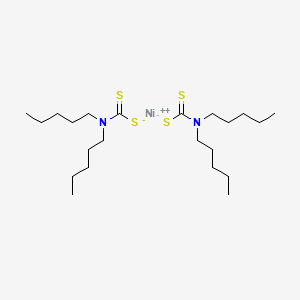
![Propanenitrile, 3-[methyl[4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B14682429.png)
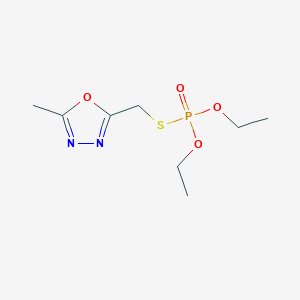
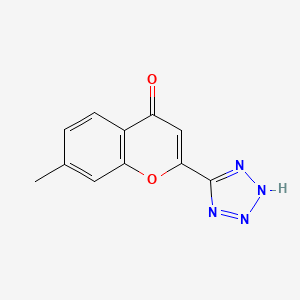
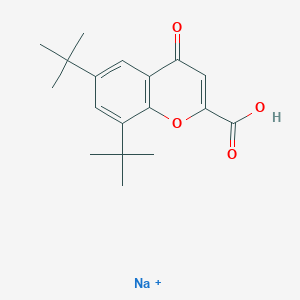
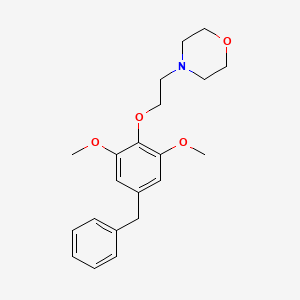
![5-Hydroxy-2-(2-hydroxyethyl)-7-phenyl-1h-benzo[de]isoquinoline-1,6(2h)-dione](/img/structure/B14682440.png)
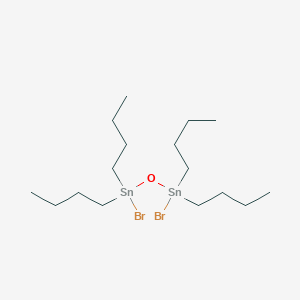
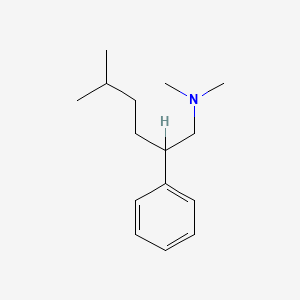
![N-[(3-nitrophenyl)methylideneamino]acetamide](/img/structure/B14682476.png)
![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
